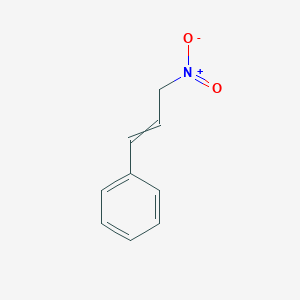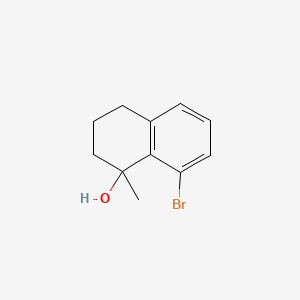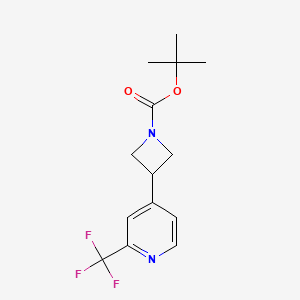
(3-Nitroprop-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Nitroprop-1-en-1-yl)benzene: is an organic compound with the molecular formula C9H9NO2 . It is characterized by a benzene ring substituted with a nitroprop-1-en-1-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (3-Nitroprop-1-en-1-yl)benzene involves the aldol condensation of benzaldehyde with nitroethane in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods: Industrially, the synthesis may involve similar aldol condensation reactions but on a larger scale, with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-Nitroprop-1-en-1-yl)benzene can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts such as palladium on carbon or chemical reducing agents like tin(II) chloride, resulting in the formation of amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles in the presence of catalysts like aluminum chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, tin(II) chloride, hydrogen gas.
Substitution: Aluminum chloride, various electrophiles (e.g., halogens, nitro groups).
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (3-Nitroprop-1-en-1-yl)benzene serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Study of Reaction Mechanisms: It is used in research to study the mechanisms of various organic reactions, particularly those involving nitroalkenes.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Biochemical Studies: It is used in biochemical studies to understand the interactions of nitro compounds with biological systems.
Industry:
Material Science: this compound is used in the development of new materials with specific properties, such as polymers and resins.
Chemical Manufacturing: It is a valuable intermediate in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Nitroprop-1-en-1-yl)benzene involves its interaction with various molecular targets, depending on the specific application. In reduction reactions, the nitro group is reduced to an amine, which can further participate in various biochemical pathways. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group, which affects the electron density on the benzene ring and the adjacent carbon atoms.
Comparación Con Compuestos Similares
(2-Nitroprop-1-en-1-yl)benzene: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.
(3-Nitroprop-2-en-1-yl)benzene: Another positional isomer with distinct chemical properties.
1-Isopropyl-4-(2-nitroprop-1-en-1-yl)benzene: A derivative with an additional isopropyl group, affecting its physical and chemical behavior.
Uniqueness:
Reactivity: The specific position of the nitro group in (3-Nitroprop-1-en-1-yl)benzene influences its reactivity in various chemical reactions, making it unique compared to its isomers.
Applications: Its unique structure allows for specific applications in drug development, material science, and chemical manufacturing that may not be achievable with similar compounds.
Propiedades
Número CAS |
62753-09-7 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
3-nitroprop-1-enylbenzene |
InChI |
InChI=1S/C9H9NO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2 |
Clave InChI |
OLIJZIJVURIOSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)





![(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B13936912.png)



![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13936931.png)

